Ammonium phosphomolybdate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

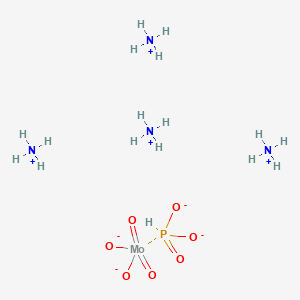

Ammonium phosphomolybdate is the inorganic salt of phosphomolybdic acid with the chemical formula (NH4)3PMo12O40 . The salt contains the phosphomolybdate anion, a well-known heteropolymetalate of the Keggin structural class .

Synthesis Analysis

Ammonium phosphomolybdate can be synthesized by heating ammonium orthomolybdate combined with phosphoric acid and nitric acid, yielding ammonium nitrate, water, and a yellow precipitate of ammonium phosphomolybdate .Molecular Structure Analysis

The phosphomolybdate ion, [PMo12O40]3−, is a part of the ammonium phosphomolybdate. The ion is a well-known heteropolymetalate of the Keggin structural class .Chemical Reactions Analysis

Ammonium phosphomolybdate can react with UV light, leading to a change in its dielectric performance and AC conductivity . It also reacts with ammonium molybdate to produce a colored complex .Physical And Chemical Properties Analysis

Ammonium phosphomolybdate is a yellow crystal that decomposes upon melting . It is poorly soluble in water . It displays changeable dielectric performance and AC conductivity under UV irradiation .Aplicaciones Científicas De Investigación

Quantitative Measure and Separation of Phosphorus : Cannon (1960) discusses the use of ammonium phosphomolybdate in the quantitative measurement and separation of phosphorus, although it is noted to be less suitable for highly precise work (Cannon, 1960).

Cation Exchange Properties : Smit (1958) explores the capacity of ammonium phosphomolybdate to act as a cation exchanger, effective in displacing ammonium ions with potassium and sodium ions (Smit, 1958).

Environmental Applications in Wastewater Treatment : Sinha et al. (2021) demonstrate the efficiency of yellow ammonium phosphomolybdate (YAPM) as an adsorbent for removing cationic dye molecules from contaminated wastewater (Sinha et al., 2021).

Detection of Phosphates in Urinary Stones : Tozuka et al. (1981) use the ammonium phosphomolybdate-ascorbic acid reaction for detecting phosphates in urinary stones (Tozuka et al., 1981).

Photocatalytic Degradation of Dyes : Sharma et al. (2010) investigate the use of ammonium phosphomolybdate as a photocatalyst for the degradation of dyes like Eriochrome Black T and Janus Green B under various conditions (Sharma et al., 2010).

Medical and Biological Applications : Bell and Doisy (1920) describe a method for determining phosphates in urine and blood using ammonium phosphomolybdate (Bell & Doisy, 1920).

Ion-Exchange Properties for Cs Exchange : Krtil (1962) examines caesium sorption on ammonium phosphomolybdate, highlighting its high selectivity for caesium ions (Krtil, 1962).

Synthesis of Porous Nanoparticles : Alcañiz-Monge et al. (2011) investigate the role of counteranions in the synthesis of porous ammonium phosphomolybdate nanoparticles, highlighting its potential in materials science (Alcañiz-Monge et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Ammonium phosphomolybdate has found numerous field applications and serves as a novel dielectric material and a compound for memory device fabrication . It has been proved to be an attractive catalyst, a support material for drug delivery, and even for electrochemical applications . Its future directions could include further exploration of these applications and potential new uses in related fields.

Propiedades

IUPAC Name |

tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4H3N.HO3P.4O/c;;;;;1-4(2)3;;;;/h;4*1H3;(H,1,2,3);;;;/q;;;;;;;;2*-1/p+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNQTQIEOTWZFO-UHFFFAOYSA-Q |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[O-][P+](=O)[O-].[O-][Mo](=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16MoN4O7P+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)